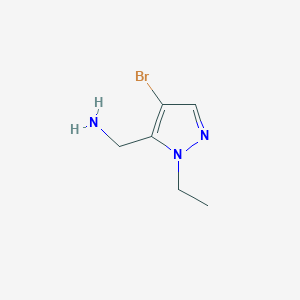

(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine

Description

Historical Context and Development

The pyrazole scaffold has been central to heterocyclic chemistry since its discovery by Ludwig Knorr in 1883. Early synthesis methods involved condensation reactions between hydrazines and α,β-unsaturated carbonyl compounds. The development of halogenated pyrazoles, such as 4-bromo derivatives, emerged later as intermediates in medicinal chemistry, driven by their utility in cross-coupling reactions and enzyme inhibition studies.

The specific compound (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine represents a tailored derivative designed for regioselective functionalization. Its ethyl and methanamine groups enhance solubility and reactivity, respectively, aligning with modern strategies for synthesizing complex heterocycles.

Significance in Heterocyclic Chemistry

Pyrazole derivatives are pivotal in organic synthesis due to their stability and versatility. (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine exemplifies this through:

- Reactivity at the 4-position : The bromine atom enables Suzuki-Miyaura cross-couplings, facilitating aryl/alkyl group introductions.

- Methanamine functionality : The primary amine group allows nucleophilic substitutions, forming imines or amides for drug-like molecules.

- Ethyl substituent : Steric and electronic effects guide regioselectivity in further functionalization, as demonstrated in triarylpyrazole syntheses.

This compound is particularly valuable in medicinal chemistry, where brominated pyrazoles serve as precursors for kinase inhibitors, antivirals, and CNS-active agents.

Nomenclature and Classification Systems

The IUPAC name (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine adheres to strict substituent numbering and priority rules:

Classification :

Isomeric Considerations: Position Numbering in Pyrazole Ring Systems

Pyrazole numbering follows IUPAC guidelines to minimize substituent indices. For (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine:

Positional Analysis :

- Numbering priority : Nitrogen atoms occupy positions 1 and 2. Substituents are numbered to give the lowest set of numbers.

- Ethyl group at N1 : Prevents ambiguity by fixing the numbering sequence.

- Bromo at C4 : Positioned ortho to the ethyl group, avoiding steric clashes.

- Methanamine at C5 : Para to the ethyl group, optimizing electronic effects for reactivity.

Potential Isomers :

- Regioisomers : Unlikely due to fixed substituent positions.

- Stereoisomers : Absent in this planar, aromatic system.

Properties

IUPAC Name |

(4-bromo-2-ethylpyrazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3/c1-2-10-6(3-8)5(7)4-9-10/h4H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUXJKUWEKBRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Synthesis

The pyrazole ring with an N-ethyl substitution is typically synthesized by condensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents. Literature reports various methods for pyrazole formation, including:

Selective Bromination at the 4-Position

Selective bromination is a key step to introduce the bromine atom at the 4-position of the pyrazole ring. The following methods have been documented:

- N-Bromosuccinimide (NBS) bromination under controlled conditions (temperature, solvent, and time) to achieve monobromination with minimal by-products.

- Microwave-assisted bromination can be used but may lead to mixtures of mono- and dibrominated products; conventional heating often provides better selectivity and yield.

A representative data table from a study on bromination of pyrazole derivatives illustrates the optimization of reaction conditions:

| Entry | NBS Equiv. | Heating Method | Time (min) | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 1.0 | Microwave | 15 | 120 | 50 | Mono- and dibrominated mixture |

| 2 | 1.5 | Conventional | 240 | 150 | 55 | Higher selectivity |

| 3 | 1.5 | Conventional | 240 | 150 | 64 | Electron-withdrawing substituent improves yield |

This table highlights that conventional heating with 1.5 equivalents of NBS at elevated temperature for extended time yields the best monobrominated product.

Introduction of the Methanamine Group

The methanamine substituent at the 5-position can be introduced by:

- Nucleophilic substitution of a suitable leaving group (e.g., halide or tosylate) at the 5-position with ammonia or an amine source.

- Reductive amination of a 5-formyl pyrazole intermediate with ammonia or primary amines, followed by reduction to the corresponding amine.

These methods require careful control of reaction conditions to avoid over-alkylation or side reactions.

Representative Synthetic Route

A plausible synthetic route based on literature and commercial availability is:

- Synthesis of 1-ethyl-pyrazole-5-carbaldehyde via cyclization of ethyl hydrazine derivatives with β-dicarbonyl compounds.

- Selective bromination at the 4-position using NBS under conventional heating.

- Reductive amination of the 5-formyl group with ammonia or ammonium salts to yield (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine.

Analytical and Computational Data

- Molecular formula: C6H10BrN3

- Molecular weight: 204.07 g/mol

- LogP: 1.12 (indicating moderate lipophilicity)

- Topological Polar Surface Area (TPSA): 43.84 Ų

- Hydrogen bond donors: 1

- Hydrogen bond acceptors: 3

- Rotatable bonds: 2

These properties suggest the compound is moderately polar with potential for biological activity.

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Reagents | Yield Range (%) | Notes |

|---|---|---|---|---|

| Pyrazole core synthesis | Cyclization of hydrazine with β-dicarbonyl | Hydrazine, β-dicarbonyls | 60-85 | Acidic or neutral conditions preferred |

| Bromination | NBS, conventional heating, 150 °C, 4 hrs | N-Bromosuccinimide (NBS) | 50-64 | Electron-withdrawing groups improve yield |

| Amination | Reductive amination of 5-formyl intermediate | Ammonia, reducing agent (NaBH3CN) | 70-90 | Controlled pH and temperature required |

Research Findings and Optimization

- Bromination selectivity is influenced by substituents on the pyrazole ring; electron-withdrawing groups enhance monobromination yield and selectivity.

- Microwave-assisted bromination is faster but less selective, often producing mixtures.

- Reductive amination is preferred over direct substitution for introducing the methanamine group due to better control and higher yields.

Chemical Reactions Analysis

(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : The compound has shown promising antimicrobial properties. Research indicates that derivatives of pyrazole, including (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine, can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development. In one study, the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Anticancer Potential : Studies have also explored the cytotoxic effects of this compound on cancer cell lines. It has been observed to induce apoptosis in certain cancer cells in a dose-dependent manner. The IC50 values from cytotoxicity assays suggest that this compound could be a viable candidate for further development as an anticancer agent.

Organic Synthesis

Building Block in Organic Chemistry : (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, such as nucleophilic substitutions and coupling reactions, facilitating the creation of diverse compounds for pharmaceutical applications .

Material Science

Conductive Polymers : The compound is investigated for its role in developing conductive polymers and organic semiconductors. Its structural features contribute to the electronic properties required for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Properties

A study conducted on various thiophene derivatives, including (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine, demonstrated its effectiveness against multiple bacterial strains. The research highlighted that the compound's structural characteristics enhance its interaction with bacterial cell membranes, leading to effective growth inhibition.

Case Study: Cytotoxicity Assay

In another investigation focused on cancer therapeutics, (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine was tested against several cancer cell lines. Results indicated that at specific concentrations, the compound significantly reduced cell viability and induced apoptotic pathways, suggesting its potential utility in cancer treatment regimens.

Mechanism of Action

The mechanism of action of (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methanamine group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyrazole Derivatives

Key Observations :

- Functional Groups : The presence of an azo group (-N=N-) in 4-(4-Bromo-phenylazo)-5-methyl-2-phenyl-2H-pyrazol-3-ylamine introduces conjugation and UV-Vis activity, which is absent in the target compound .

- Reactivity : The bromomethyl and ketone groups in 4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one make it highly reactive for further functionalization, unlike the stable methanamine group in the target compound .

Physicochemical Properties

Table 2: Experimental Data for Selected Compounds

Key Observations :

- Melting Points : The target compound lacks reported melting point data, whereas sulfonamide derivatives (e.g., Compound 17) exhibit higher melting points (129–130°C) due to hydrogen bonding from -SO₂NH₂ groups .

- Spectral Signatures : The absence of ketone or sulfonamide groups in the target compound simplifies its IR spectrum compared to derivatives with C=O or SO₂ stretches .

Biological Activity

(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding the biological activity of this compound, including its mechanisms, biochemical pathways, and relevant case studies.

Chemical Structure and Synthesis

(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine belongs to the pyrazole class of compounds, characterized by the presence of a bromine atom and an ethyl group on the pyrazole ring. The synthesis typically involves:

- Preparation of 4-bromo-1-ethyl-1H-pyrazole : The initial step includes the alkylation of pyrazole using ethyl bromide.

- Amination : The resulting intermediate is then reacted with methanamine under controlled conditions to yield the final product.

Optimizing reaction conditions such as temperature and catalysts is crucial for enhancing yield and purity.

The biological activity of (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine is thought to involve interactions with specific cellular targets, including enzymes and receptors. Brominated compounds often engage in radical reactions that can influence cellular processes. Notably, they may inhibit oxidative phosphorylation pathways, leading to various pharmacological effects such as antimicrobial and anticancer activities .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For example, studies have demonstrated that certain synthesized pyrazoles possess significant antifungal and antibacterial activities. The presence of halogen substituents, such as bromine in (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine, enhances these effects .

Anticancer Activity

The anticancer potential of (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine has been explored in various studies. Pyrazole derivatives are known to inhibit key cancer-related enzymes and pathways:

- Cell Cycle Arrest : Compounds similar to (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine have been shown to induce cell cycle arrest in cancer cell lines, particularly those resistant to conventional therapies .

| Compound | Activity | Target |

|---|---|---|

| (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine | Anticancer | BRAF(V600E), EGFR |

| 1-thiocarbamoyl pyrazoles | Cytotoxicity | MCF7, MDA-MB231 |

| Doxorubicin combination | Synergistic effect | Breast cancer cells |

Case Studies

In a study involving breast cancer cell lines MCF7 and MDA-MB231, pyrazoles containing bromine showed enhanced cytotoxicity when combined with doxorubicin. This synergistic effect was particularly pronounced in the Claudin-low subtype of breast cancer, suggesting that (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine may offer therapeutic advantages when used in combination therapies .

Q & A

Q. What are the optimal synthetic routes for (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine, and how can yield and safety be improved?

- Methodological Answer : The synthesis typically involves:

Cyclization : Formation of the pyrazole core using hydrazine derivatives and diketones under reflux conditions.

Alkylation : Introduction of the ethyl group at the N1 position using ethyl halides in the presence of a base (e.g., K₂CO₃).

Bromination : Electrophilic bromination at the C4 position using N-bromosuccinimide (NBS) under controlled conditions.

Amination : Conversion of a precursor (e.g., nitrile or aldehyde) to the methanamine group via reductive amination or catalytic hydrogenation.

- Optimization Strategies :

- Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to enhance safety .

- Use microwave-assisted synthesis to reduce reaction times and improve yields .

Q. How can spectroscopic techniques confirm the structure and purity of (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 1.3–1.5 ppm (triplet, CH₂CH₃), δ 3.8–4.2 ppm (methylene adjacent to NH₂), and absence of impurities (e.g., unreacted alkylating agents).

- ¹³C NMR : Confirm bromine-induced deshielding at C4 (~110 ppm) and ethyl group signals.

- IR : Stretching vibrations for NH₂ (~3350 cm⁻¹) and C-Br (~600 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 204.07 (C₆H₁₀BrN₃) with isotopic patterns confirming bromine presence .

- Purity : HPLC with UV detection (λ = 254 nm) to quantify impurities <2% .

Q. What biological targets are commonly investigated for this compound, and which assays are used?

- Methodological Answer :

- Targets : Enzymes (e.g., kinases, proteases) and receptors (e.g., GPCRs) due to the pyrazole scaffold’s versatility in binding pockets.

- Assays :

- Enzyme Inhibition : Fluorescence-based assays (e.g., FRET) to measure IC₅₀ values.

- Cellular Uptake : Radiolabeled derivatives (e.g., ¹⁴C-labeled) tracked via scintillation counting.

- Binding Affinity : Surface plasmon resonance (SPR) or ITC for thermodynamic profiling .

Advanced Research Questions

Q. How can X-ray crystallography using SHELXL resolve conformational chirality and intermolecular interactions?

- Methodological Answer :

- Crystallization : Slow evaporation from ethanol/dichloromethane mixtures to obtain single crystals.

- Data Collection : High-resolution (<1.0 Å) synchrotron data for accurate electron density maps.

- Refinement :

- SHELXL : Use of restraints for disordered ethyl groups and anisotropic displacement parameters for bromine.

- Validation : R-factor convergence <5%, and CheckCIF/PLATON to confirm no symmetry violations .

- Case Study : Similar pyrazole derivatives show non-symmetric conformations critical for receptor binding .

Q. What strategies resolve contradictions between computational reactivity predictions and experimental data?

- Methodological Answer :

- Scenario : DFT-predicted nucleophilic attack at C4 vs. observed bromine displacement at C5.

- Approaches :

Solvent Effects : Include implicit solvent models (e.g., PCM) in calculations to account for solvation.

Kinetic Control : Perform time-resolved NMR to identify intermediates.

Transition State Analysis : IRC calculations to map reaction pathways.

- Example : Discrepancies in bromination regioselectivity resolved by adjusting dielectric constants in simulations .

Q. How can SAR studies guide the design of derivatives with enhanced pharmacological properties?

- Methodological Answer :

- Key Modifications :

- Electron-Withdrawing Groups : Replace bromine with CF₃ to enhance metabolic stability.

- Side Chain Elongation : Introduce methylene spacers to improve binding pocket fit.

- Data-Driven Design :

- Table : Activity vs. Substituent Position

| Substituent (Position) | IC₅₀ (μM) | LogP |

|---|---|---|

| Br (C4) | 0.12 | 2.1 |

| Cl (C4) | 0.45 | 1.8 |

| CH₃ (C3) | >10 | 2.3 |

- Conclusion : Bromine at C4 optimizes potency and lipophilicity .

Q. What role does the bromine substituent play in electronic configuration and intermolecular interactions?

- Methodological Answer :

- Electronic Effects :

- σ-Hole : Bromine’s electropositive region facilitates halogen bonding with carbonyl oxygens in protein targets.

- Resonance : Withdraws electron density from the pyrazole ring, enhancing electrophilicity at C5.

- Crystallographic Evidence : Short Br···O contacts (2.9–3.2 Å) observed in crystal structures .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data across studies?

- Methodological Answer :

- Variables : Temperature, solvent polarity, and polymorphic forms.

- Case Study : Solubility in DMSO ranges from 25 mg/mL to 50 mg/mL due to hydrate formation.

- Resolution :

Control Humidity : Use anhydrous solvents and glovebox techniques.

DSC/TGA : Identify hydrate/dehydrate transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.